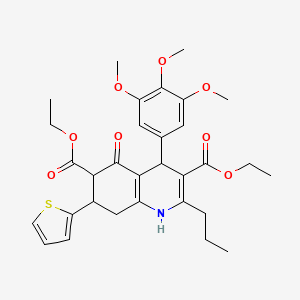
7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Overview
Description
7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione, also known as DMTT, is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied due to its potential therapeutic applications in various fields.
Mechanism of Action
The exact mechanism of action of 7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. It also exhibits free radical scavenging activity and reduces oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the activity of reactive oxygen species and increases the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
The advantages of using 7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its solubility in water is limited, which may pose a challenge in some experiments. Additionally, the exact mechanism of action of 7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione. Firstly, further research is needed to elucidate its exact mechanism of action. Secondly, the potential of 7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders should be explored further. Thirdly, the development of new synthetic routes to improve the yield and purity of 7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione should be investigated. Finally, the development of new formulations to improve the solubility and bioavailability of 7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione should be explored.
Conclusion:
In conclusion, 7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a synthetic compound that has been extensively studied due to its potential therapeutic applications. It exhibits potent antioxidant and anti-inflammatory properties and has been reported to have potential in the treatment of various diseases. Further research is needed to elucidate its exact mechanism of action and explore its potential as a therapeutic agent.
Scientific Research Applications
7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been extensively studied in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydrochromene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S/c1-15(2)6-11(16)14-10(9-3-4-19-8-9)5-13(17)18-12(14)7-15/h3-4,8,10H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXDBRKEEFBECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CSC=C3)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4306491.png)
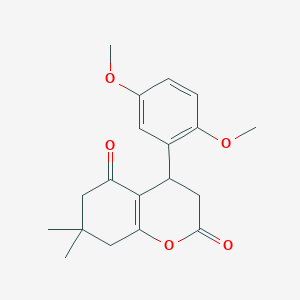

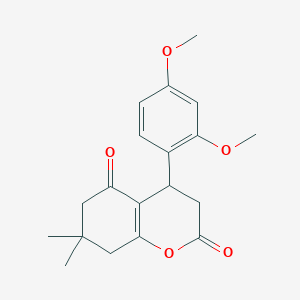

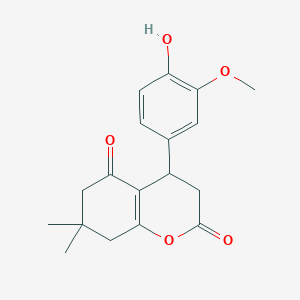
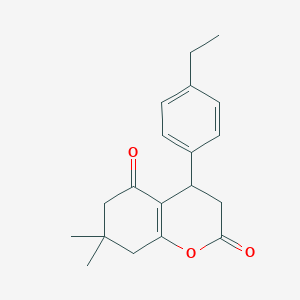
![7,7-dimethyl-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B4306544.png)



![3-[2-(4-chlorophenyl)ethyl]-4-hydroxy-4,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B4306574.png)
